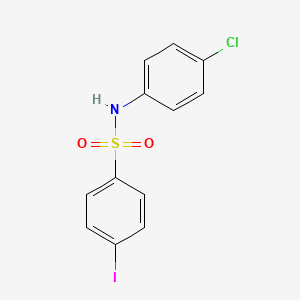![molecular formula C20H17ClN2O3S B4231973 N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231973.png)
N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, commonly known as CSN5i-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
CSN5i-3 binds to the JAMM motif of the CSN5 subunit of the CSN complex, thereby inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which triggers the activation of the unfolded protein response (UPR) pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
CSN5i-3 has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in mouse models of breast and prostate cancer. Additionally, CSN5i-3 has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CSN5i-3 in lab experiments is its specificity towards the CSN complex, which minimizes off-target effects. However, the compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of CSN5i-3 is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on CSN5i-3. One area of interest is the development of more potent and selective CSN5 inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of CSN5i-3 and to identify potential biomarkers that can predict response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of CSN5i-3 in cancer patients.
Applications De Recherche Scientifique
CSN5i-3 has been identified as a potential anticancer agent due to its ability to inhibit the activity of the COP9 signalosome (CSN) complex. The CSN complex is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and gene expression. Overexpression of the CSN complex has been observed in various types of cancer, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(3-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-18(21)8-5-9-19(14)22-20(24)15-10-12-16(13-11-15)23-27(25,26)17-6-3-2-4-7-17/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUHYOALNPQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4231892.png)
![methyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4231900.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4231901.png)
![3-[3-(dimethylamino)propyl]-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B4231908.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231911.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4231917.png)
![4-fluoro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231920.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231938.png)
![N-(4-fluorophenyl)-3-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4231943.png)

![1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4231964.png)

![2-(4-morpholinyl)-5-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4231988.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B4231992.png)